Cas no 1369338-01-1 (2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine)

2-(3,4-ジヒドロ-1H-2-ベンゾピラン-5-イル)エタン-1-アミンは、ベンゾピラン骨格にエチルアミン基が結合した有機化合物です。この構造は、神経科学や医薬品開発分野で重要な薬理活性を示す可能性があり、特にセロトニン受容体やドーパミン受容体との相互作用が期待されます。高い脂溶性と血液脳関門透過性を有するため、中枢神経系ターゲットのリガンドとして優れた特性を発揮します。また、安定な環構造により代謝耐性が向上しており、生体内半減期の延長が可能です。合成経路の最適化により高純度での製造が実現されており、研究用試薬としての再現性が保証されています。

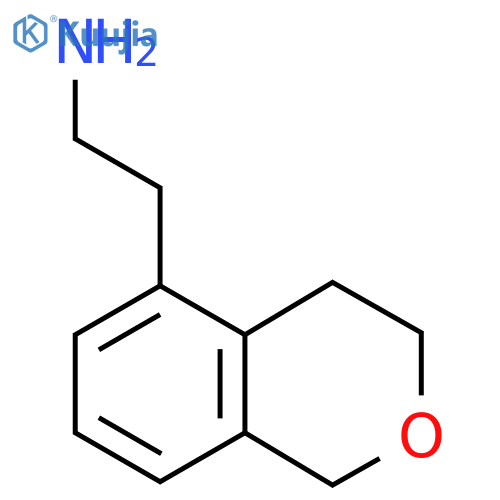

1369338-01-1 structure

商品名:2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine

CAS番号:1369338-01-1

MF:C11H15NO

メガワット:177.242902994156

MDL:MFCD22065982

CID:5683983

PubChem ID:82410388

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-26285850

- 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine

- 1369338-01-1

-

- MDL: MFCD22065982

- インチ: 1S/C11H15NO/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3H,4-8,12H2

- InChIKey: CNCUVNTWHBQBMI-UHFFFAOYSA-N

- ほほえんだ: O1CC2C=CC=C(CCN)C=2CC1

計算された属性

- せいみつぶんしりょう: 177.115364102g/mol

- どういたいしつりょう: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26285850-10.0g |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 10.0g |

$4236.0 | 2024-06-18 | |

| Enamine | EN300-26285850-0.5g |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 0.5g |

$768.0 | 2024-06-18 | |

| Enamine | EN300-26285850-5g |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 5g |

$2858.0 | 2023-09-14 | |

| Enamine | EN300-26285850-10g |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 10g |

$4236.0 | 2023-09-14 | |

| 1PlusChem | 1P0290MC-50mg |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 50mg |

$335.00 | 2023-12-22 | |

| Aaron | AR0290UO-1g |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 1g |

$1381.00 | 2025-02-17 | |

| Aaron | AR0290UO-10g |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 10g |

$5850.00 | 2023-12-16 | |

| 1PlusChem | 1P0290MC-100mg |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 100mg |

$485.00 | 2023-12-22 | |

| 1PlusChem | 1P0290MC-1g |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 1g |

$1281.00 | 2023-12-22 | |

| Aaron | AR0290UO-2.5g |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine |

1369338-01-1 | 95% | 2.5g |

$2681.00 | 2025-02-17 |

2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

1369338-01-1 (2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬